molecular formula C19H16ClNO2S B2604779 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide CAS No. 2034492-15-2

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Cat. No. B2604779
CAS RN: 2034492-15-2
M. Wt: 357.85
InChI Key: KNBCJDYGVDKYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives have been found to possess a wide range of therapeutic properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a benzamide group, a thiophene ring, and a phenyl ring . These groups are likely to contribute to the overall structure and properties of the compound.

Scientific Research Applications

Synthesis and Characterization

Research focuses on synthesizing and characterizing compounds with similar structures, demonstrating the importance of chemical synthesis in developing molecules with potential biological activities. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved complex chemical reactions, highlighting the role of synthetic chemistry in creating new molecules (Spoorthy et al., 2021).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer properties of compounds with structures similar to the queried compound. For instance, new thiourea derivatives were synthesized and tested for their interaction with bacterial cells, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Another study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of related compounds provides valuable information for understanding how structural variations can impact biological activity and chemical behavior. For instance, the study of chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates contributes to the understanding of chemical reactions that can be applied to synthesize compounds with desired properties (Singh et al., 2017).

Mechanism of Action

The mechanism of action of “2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide” is likely to be complex and could depend on the specific biological target. Compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-4-2-1-3-16(17)19(23)21-11-18(22)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,18,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCJDYGVDKYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.